![molecular formula C9H23N3 B1385895 N1-[2-(Diethylamino)ethyl]-1,3-propanediamine CAS No. 10563-30-1](/img/structure/B1385895.png)
N1-[2-(Diethylamino)ethyl]-1,3-propanediamine
Descripción general
Descripción
“N1-[2-(Diethylamino)ethyl]-1,3-propanediamine” is a chemical compound with the molecular formula C9H23N3 . It is also known by other names such as “{2-[(3-aminopropyl)amino]ethyl}diethylamine” and "N’-[2-(diethylamino)ethyl]propane-1,3-diamine" .
Synthesis Analysis
The synthesis of a similar compound, the 4-amino-N-[2(diethylamino)ethyl] benzamide (procainamide)-tetraphenylborate complex, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis
The molecular structure of “N1-[2-(Diethylamino)ethyl]-1,3-propanediamine” consists of a chain of carbon atoms with attached hydrogen and nitrogen atoms. The InChI representation of the molecule is "InChI=1S/C9H23N3/c1-3-12(4-2)9-8-11-7-5-6-10/h11H,3-10H2,1-2H3" .Physical And Chemical Properties Analysis
“N1-[2-(Diethylamino)ethyl]-1,3-propanediamine” has a molecular weight of 173.30 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has a rotatable bond count of 8. Its exact mass and monoisotopic mass are 173.189197746 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Complexes
The compound is used in the synthesis of complexes such as the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex . This complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
Antibacterial Activity
The synthesized complex mentioned above was examined for antibacterial activity . This suggests that the compound could potentially be used in the development of new antibacterial agents.
Computational Study
The compound is also used in computational studies. For instance, the ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach .
Synthesis of Coumarin Derivatives
Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . The compound could potentially be used in the synthesis of these derivatives.
Emulsion Copolymerization
The compound is used in the RAFT-mediated emulsion copolymerization of 2-(diethylamino)ethyl methacrylate (DEAEMA) and ethylene glycol dimethacrylate (EGDMA) . This process is performed at 70 °C for 16 h in H2O, using potassium persulfate (KPS) as the radical initiator .
Development of Novel Materials
The emulsion copolymerization process mentioned above leads to the in situ formation of the targeted cross-linked PDMAPS 18-b-P-(DEAEMA) . This suggests that the compound could be used in the development of novel materials.
Mecanismo De Acción
Target of Action
The primary targets of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine are DNA topoisomerase 2-alpha and DNA topoisomerase 2-beta . These enzymes play a crucial role in DNA replication and transcription by controlling the topological states of DNA.
Result of Action
The result of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine’s action is the initiation of DNA cleavage and apoptosis . This leads to cell death, making it a potential therapeutic agent for certain types of cancer .
Propiedades
IUPAC Name |
N'-[2-(diethylamino)ethyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N3/c1-3-12(4-2)9-8-11-7-5-6-10/h11H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXRRHHZYNMQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[2-(Diethylamino)ethyl]-1,3-propanediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




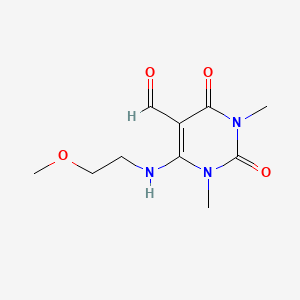
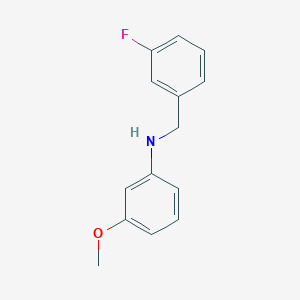

![[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B1385819.png)
![[3-(2-Methylpropoxy)phenyl]methanol](/img/structure/B1385823.png)
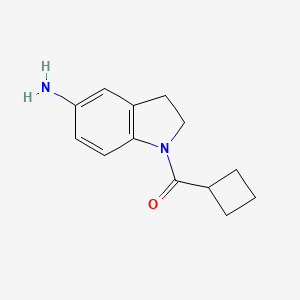

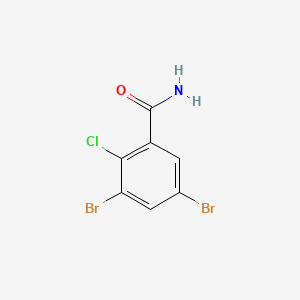
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385828.png)
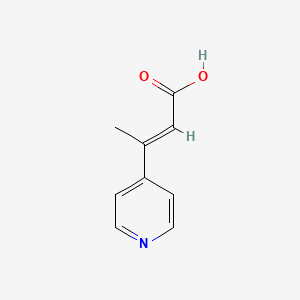
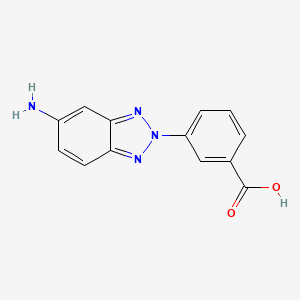
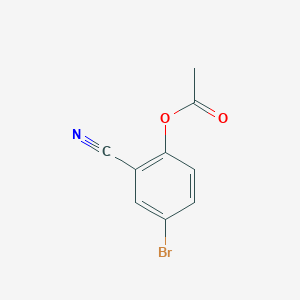
![Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B1385835.png)